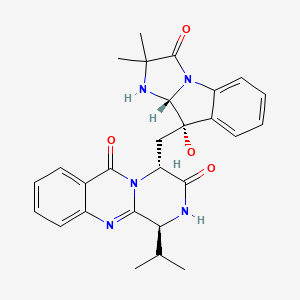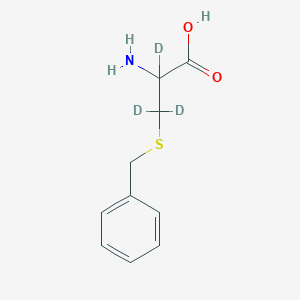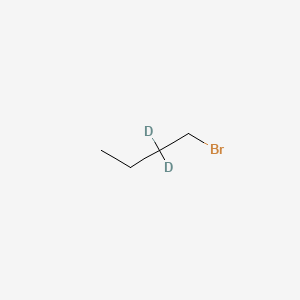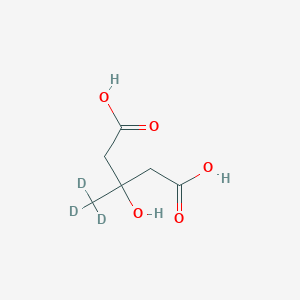
Fiscalin C
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fiscalin C can be synthesized through various methods, including the Eguchi-aza Wittig approach and the Mazurkiewicz–Ganesan approach . These methods involve the formation of the pyrazino[2,1-b]quinazoline-3,6-dione core linked to an indole moiety . The synthesis typically requires specific reaction conditions, such as the use of anthranilic acid, chiral N-protected alpha-amino acids, and tryptophan methyl esters .
Industrial Production Methods: . The optimization of these processes is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Fiscalin C undergoes various chemical reactions, including oxidation, hydrolysis, nucleophilic attack by water, dehydration, deprotonation, and aldol reactions . These reactions are essential for the modification and functionalization of this compound to enhance its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, acids, bases, and nucleophiles . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include neosartoryadins A and B, which are generated through further modification by oxidation, hydrolysis, and aldol reactions .
Scientific Research Applications
Fiscalin C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown potential as a novel indole alkaloid alternative for the treatment of multidrug-resistant Gram-positive bacterial infections . Additionally, this compound derivatives have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases . In the field of oncology, this compound and its derivatives have demonstrated promising antitumor activity .
Mechanism of Action
The mechanism of action of Fiscalin C involves its interaction with bacterial cell walls, leading to the inhibition of biofilm formation and reduction of metabolic activity . This compound exhibits synergistic activity when combined with other antibiotics, such as oxacillin . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with bacterial cell wall synthesis and biofilm formation .
Comparison with Similar Compounds
Similar Compounds: Fiscalin C is structurally related to other indole alkaloids, such as neofiscalin A, epi-neofiscalin A, and epi-fiscalin C . These compounds share similar core structures but differ in their stereochemistry and biological activities .
Uniqueness: What sets this compound apart from its similar compounds is its unique ability to exhibit synergistic activity with other antibiotics, enhancing their effectiveness against multidrug-resistant bacteria . Additionally, this compound has shown potential in neuroprotection and antitumor activity, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
(1S,4R)-4-[[(3aR,4S)-4-hydroxy-2,2-dimethyl-1-oxo-3,3a-dihydroimidazo[1,2-a]indol-4-yl]methyl]-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-14(2)20-21-28-17-11-7-5-9-15(17)23(34)31(21)19(22(33)29-20)13-27(36)16-10-6-8-12-18(16)32-24(27)30-26(3,4)25(32)35/h5-12,14,19-20,24,30,36H,13H2,1-4H3,(H,29,33)/t19-,20+,24-,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQZIMAMLQIPDR-SHYROUOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4([C@@H]5NC(C(=O)N5C6=CC=CC=C64)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894002 | |
| Record name | Fiscalin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149008-36-6 | |
| Record name | Fiscalin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fiscalin C and where is it found?
A1: this compound is an indole alkaloid, a class of naturally occurring compounds with diverse biological activities. It has been isolated from various fungal species, including the marine sponge-associated fungus Neosartorya siamensis [, , ] and the wood-decaying fungus Xylaria humosa [].
Q2: What are the known biological activities of this compound?
A2: Research suggests that this compound possesses both antimicrobial and antitumor properties:
- Antimicrobial activity: While this compound alone doesn't significantly inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), it demonstrates synergistic activity when combined with oxacillin []. This suggests its potential use in combination therapy against multidrug-resistant bacterial infections.
- Antitumor activity: this compound, along with other compounds isolated from Neosartorya siamensis extract, was found to enhance the cytotoxic effects of doxorubicin (an anticancer drug) in lung cancer cells (A549) [].
Q3: How does this compound impact biofilm formation?
A3: Although it doesn't significantly inhibit bacterial growth on its own, this compound effectively inhibits biofilm formation by MRSA without affecting bacterial viability [, ]. Biofilms are a major concern in clinical settings as they increase bacterial resistance to antibiotics. This property of this compound makes it a promising candidate for developing novel strategies to combat MRSA infections.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















